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Compound of Interest

Compound Name: (S)-Vanol

Cat. No.: B118993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of the chiral ligand (S)-Vanol in the highly enantioselective synthesis of aziridines. Aziridines

are valuable building blocks in medicinal chemistry and drug development due to their utility in

the synthesis of chiral amines and other complex nitrogen-containing molecules. The (S)-
Vanol-catalyzed aziridination of imines offers a reliable and efficient method to access these

important intermediates with excellent stereocontrol.

Introduction
The catalytic asymmetric aziridination of imines with diazo compounds is a powerful

transformation for the synthesis of optically active aziridines.[1][2] The vaulted biaryl ligand (S)-
Vanol, in combination with a boron source such as triphenylborate, forms a chiral Lewis acid

catalyst that effectively promotes this reaction with high diastereo- and enantioselectivity.[3][4]

This method is particularly effective for the reaction of N-benzhydryl imines with ethyl

diazoacetate, yielding predominantly cis-aziridines in high yields and with excellent

enantiomeric excesses (ee).[2][5]

A key advantage of the (S)-Vanol system is its broad substrate scope, which includes imines

derived from both aromatic and aliphatic aldehydes.[3] The resulting N-benzhydryl aziridine-2-

carboxylates can be readily deprotected under mild acidic conditions to afford the

corresponding N-H aziridines, which are versatile intermediates for further synthetic

manipulations.[6]
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Data Presentation
The following tables summarize the performance of the (S)-Vanol-borate catalyst system in the

enantioselective aziridination of various N-benzhydryl imines with ethyl diazoacetate.

Table 1: Enantioselective Aziridination of Aromatic Imines

Entry
R in R-
CH=NBh

Yield (%) dr (cis:trans)
ee (%) of cis-
isomer

1 Phenyl 91 >50:1 96

2 o-Tolyl 86 >50:1 89

3 p-Bromophenyl 92 >50:1 93

4 p-Nitrophenyl 88 20:1 96

5 1-Naphthyl 92 >50:1 94

Data sourced from multiple studies, specific conditions may vary slightly.[3][6]

Table 2: Enantioselective Aziridination of Aliphatic Imines

Entry
R in R-
CH=NBh

Yield (%) dr (cis:trans)
ee (%) of cis-
isomer

1 Cyclohexyl 69 >50:1 77

2 tert-Butyl 74 >50:1 87

3 n-Propyl 11 nd 63

Data sourced from multiple studies, specific conditions may vary slightly.[3][6] "nd" denotes that

the diastereomeric ratio was not determined.
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Protocol 1: In Situ Preparation of the (S)-Vanol-Borate
Catalyst
This protocol describes the preparation of the active chiral Lewis acid catalyst from (S)-Vanol
and triphenylborate.

Materials:

(S)-Vanol

Triphenylborate (B(OPh)₃)

Anhydrous solvent (e.g., CH₂Cl₂, CCl₄)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a flame-dried flask under an inert atmosphere, add (S)-Vanol (0.1 equivalents relative to

the imine).

Add anhydrous solvent (e.g., CH₂Cl₂) to dissolve the ligand.

Add triphenylborate (0.1 equivalents) to the solution.

Stir the mixture at room temperature for 30-60 minutes to allow for catalyst formation. The

resulting catalyst solution is used directly in the aziridination reaction.

Protocol 2: General Procedure for Enantioselective
Aziridination
This protocol outlines the general steps for the aziridination of an N-benzhydryl imine with ethyl

diazoacetate using the pre-formed (S)-Vanol-borate catalyst.

Materials:

N-benzhydryl imine (1.0 equivalent)
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Ethyl diazoacetate (1.1 - 1.5 equivalents)

(S)-Vanol-borate catalyst solution (see Protocol 1)

Anhydrous solvent (e.g., CH₂Cl₂, CCl₄)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To the freshly prepared (S)-Vanol-borate catalyst solution, add the N-benzhydryl imine (1.0

equivalent).

Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).

Slowly add ethyl diazoacetate (1.1 - 1.5 equivalents) to the reaction mixture via a syringe

pump over a period of 1-2 hours.

Allow the reaction to stir at the same temperature until completion (monitoring by TLC or LC-

MS is recommended, typically 12-24 hours).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired cis-

aziridine-2-carboxylate.

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by

chiral HPLC analysis.[4]

Protocol 3: Deprotection of the N-Benzhydryl Group
This protocol describes a method for the removal of the N-benzhydryl protecting group to yield

the N-H aziridine.

Materials:

N-benzhydryl aziridine

Trifluoroacetic acid (TFA)
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Anisole (as a scavenger)

Dichloromethane (CH₂Cl₂)

Procedure:

Dissolve the N-benzhydryl aziridine in dichloromethane.

Add anisole (5-10 equivalents).

Add trifluoroacetic acid (10-20 equivalents) dropwise at 0 °C.

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress

by TLC.

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of

sodium bicarbonate.

Extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography to obtain the N-H aziridine.
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Caption: Experimental workflow for (S)-Vanol catalyzed enantioselective aziridination.
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Caption: Proposed catalytic cycle for the enantioselective aziridination.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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